molecular formula C14H12F3N3O3S B2440565 (3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(2,4,5-trifluoro-3-methoxyphenyl)methanone CAS No. 2194906-32-4

(3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(2,4,5-trifluoro-3-methoxyphenyl)methanone

Cat. No.: B2440565
CAS No.: 2194906-32-4
M. Wt: 359.32
InChI Key: SWFOTZQMQYELQZ-UHFFFAOYSA-N
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Description

(3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(2,4,5-trifluoro-3-methoxyphenyl)methanone is a synthetic compound characterized by its multifaceted molecular structure. Known for its applications in various fields of scientific research, this compound demonstrates noteworthy chemical stability and reactivity, making it a significant subject of study in modern chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(2,4,5-trifluoro-3-methoxyphenyl)methanone typically involves a multi-step organic synthesis process. Starting with the preparation of intermediate compounds, each step is carefully monitored and optimized to ensure high yield and purity. Reaction conditions include controlled temperature, specific catalysts, and solvents conducive to the formation of the desired bonds and functional groups.

Industrial Production Methods: Scaling up the synthesis to an industrial level requires further optimization of reaction conditions to achieve cost-effectiveness and efficiency. This involves using large-scale reactors, continuous flow systems, and automated processes to maintain consistency in product quality.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound undergoes oxidation reactions, which can alter its functional groups, leading to the formation of oxidized derivatives.

  • Reduction: Reduction reactions can be utilized to modify the electron density around the molecular framework, resulting in reduced forms of the compound.

  • Substitution: The compound can participate in substitution reactions where certain functional groups are replaced by others, often using specific reagents and catalysts.

Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate for oxidation reactions and reducing agents such as sodium borohydride for reduction processes. Substitution reactions may involve nucleophiles or electrophiles under controlled pH and temperature conditions.

Major Products Formed: The major products of these reactions include a variety of derivatives that retain the core structure of the compound while exhibiting modified functional groups. These derivatives expand the compound’s utility in further applications and studies.

Scientific Research Applications

The compound finds extensive use in scientific research across multiple disciplines:

  • Chemistry: As a building block for synthesizing more complex molecules and studying reaction mechanisms.

  • Biology: Used in biochemical assays and as a probe in molecular biology to study protein-ligand interactions.

  • Medicine: Investigated for its potential therapeutic properties, particularly in drug design and development.

  • Industry: Utilized in the development of specialty chemicals and materials, contributing to advancements in technology and manufacturing processes.

Comparison with Similar Compounds

Uniqueness: Compared to similar compounds, (3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(2,4,5-trifluoro-3-methoxyphenyl)methanone stands out due to its distinctive thiadiazole and trifluoromethoxyphenyl groups. These groups confer unique chemical properties, such as enhanced stability and reactivity under specific conditions.

Similar Compounds: Other compounds with similar structures include:

  • (3-((1,2,5-Oxadiazol-3-yl)oxy)pyrrolidin-1-yl)(2,4,5-trifluoro-3-methoxyphenyl)methanone

  • (3-((1,2,5-Thiadiazol-3-yl)oxy)piperidin-1-yl)(2,4,5-trifluoro-3-methoxyphenyl)methanone These compounds share core structural elements but differ in certain functional groups or ring systems, impacting their chemical behavior and applications.

Properties

IUPAC Name

[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]-(2,4,5-trifluoro-3-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N3O3S/c1-22-13-11(16)8(4-9(15)12(13)17)14(21)20-3-2-7(6-20)23-10-5-18-24-19-10/h4-5,7H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWFOTZQMQYELQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1F)F)C(=O)N2CCC(C2)OC3=NSN=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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